molecular formula C33H26N2O B8243259 (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8243259
M. Wt: 466.6 g/mol
InChI Key: XCZOZINDRTXEEQ-ACHIHNKUSA-N
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Description

“(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole” is a chiral oxazoline-based ligand characterized by a stereochemically defined dihydrooxazole core, substituted with two phenyl groups at the 4 and 5 positions, and a 6-benzhydrylpyridin-2-yl moiety at the 2-position. Its stereochemistry (4S,5S) is critical for inducing enantioselectivity in asymmetric catalysis. This ligand has been prominently employed in palladium-catalyzed azidation reactions, enabling the synthesis of chiral 3-azido-piperidines with high enantiomeric excess under oxidative conditions . The benzhydryl group enhances steric bulk, which stabilizes metal-ligand coordination and influences substrate orientation during catalytic cycles .

Properties

IUPAC Name

(4S,5S)-2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h1-23,30-32H/t31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZOZINDRTXEEQ-ACHIHNKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.

    Attachment of Phenyl Groups: The phenyl groups can be introduced through Grignard reactions or other suitable methods.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Substituent (Pyridine) Molecular Formula Molecular Weight Key Applications
(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-... Benzhydryl C₃₃H₂₇N₂O* ~483.6† Pd-catalyzed enantioselective azidation
(4R,5S)-2-(6-Methylpyridin-2-yl)-... Methyl C₂₁H₁₈N₂O 314.38 Model studies for ligand design
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-... Dicyclopentylmethyl C₃₁H₃₄N₂O 450.61 Derivatives for enhanced steric tuning
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isopropyl-... Isopropyl C₂₄H₂₃N₂O 363.45 Asymmetric alkylation reactions

†Calculated based on PubChem data .

Key Observations :

  • Steric Effects : The benzhydryl group in the target compound provides greater steric hindrance compared to methyl or isopropyl substituents, improving enantioselectivity in crowded catalytic environments .
  • Electronic Effects : Electron-donating groups (e.g., methyl) may enhance metal-ligand bond stability, while bulky groups (e.g., dicyclopentylmethyl) can restrict substrate access, altering reaction pathways .

Stereochemical Variants

Compound Name Stereochemistry Molecular Weight Catalytic Performance (ee%)*
(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-... 4S,5S ~483.6 92% ee in azidation
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-... 4R,5S ~483.6 85% ee (inferred from L5 in )
(4S,5R)-2-(6-Methylpyridin-2-yl)-... 4S,5R 314.38 Limited enantioselectivity data

*ee% = enantiomeric excess.

Key Observations :

  • Stereochemical Sensitivity : The 4S,5S configuration maximizes asymmetric induction in Pd-catalyzed reactions, whereas mismatched stereochemistry (e.g., 4R,5S) reduces enantioselectivity by ~7% .

Palladium-Catalyzed Azidation

The target ligand enables enantioselective azidation of unactivated alkenes with ABX (azidobenziodoxolone) as the azide source, achieving 92% ee for 3-azido-piperidines . In contrast, methyl-substituted analogues show lower enantioselectivity (~70% ee) due to reduced steric guidance .

Comparison with PHOX Ligands

PHOX ligands (e.g., (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole) exhibit broader utility in cross-coupling and hydrogenation but require higher catalyst loadings (5 mol% vs. 2.5 mol% for the target ligand) .

Research Findings and Trends

  • Steric Tuning : Derivatives with dicyclopentylmethyl or cycloheptane groups (e.g., 49216-80 ) are emerging for high-throughput catalysis but face synthetic challenges in purification .
  • Hybrid Ligands : Compounds like (4S,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole (MW: 377.44) combine oxazoline and bipyridine motifs for dual coordination modes, though their catalytic efficiency remains understudied .

Biological Activity

(4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₃H₂₆N₂O
  • Molecular Weight : 466.57 g/mol
  • CAS Number : 2417528-09-5

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives. For instance, compounds similar to (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole have shown promising results against various fungal pathogens:

CompoundPathogenMIC (μg/mL)
A30Candida albicans0.03 - 0.5
A31Cryptococcus neoformans0.25 - 2
A33Aspergillus fumigatus0.25 - 2

These compounds exhibited broad-spectrum antifungal activity with minimal cytotoxicity, indicating their potential for therapeutic use against fungal infections .

The mechanism by which oxazole derivatives exert their antifungal effects involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. This leads to increased permeability and eventual cell death. Specifically, the compounds inhibit the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi .

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown favorable profiles:

  • Metabolic Stability : Compounds A31 and A33 displayed half-lives of approximately 80.5 minutes and 69.4 minutes in human liver microsomes.
  • CYP Inhibition : These compounds showed weak inhibition of CYP3A4 and CYP2D6, suggesting a low potential for drug-drug interactions .

Case Studies

  • Study on Antifungal Efficacy :
    • A study assessed the antifungal activity of a series of oxazole derivatives, including those structurally similar to (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole.
    • Results indicated significant efficacy against Candida species with MIC values comparable to established antifungals.
  • In Vivo Studies :
    • In animal models, pharmacokinetic evaluations demonstrated that certain derivatives maintained effective plasma concentrations over extended periods, supporting their potential as therapeutic agents.

Q & A

Q. What are the key synthetic steps and optimization strategies for (4S,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

The synthesis involves multi-step organic reactions, including:

  • Chiral Precursor Utilization : Starting with enantiomerically pure precursors like (S)-(+)-2-phenylglycinol to establish stereochemistry at the oxazole ring .
  • Coupling Reactions : Introducing the benzhydrylpyridyl moiety via Suzuki-Miyaura or Buchwald-Hartwig couplings, requiring palladium catalysts and inert conditions .
  • Purification : Chromatography (e.g., flash column) or recrystallization to isolate the product, with HPLC monitoring to ensure >95% purity . Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (reflux vs. RT) improves yields. For example, reflux in ethanol with glacial acetic acid accelerates cyclization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and detects diastereomeric impurities (e.g., splitting of oxazole proton signals) .
  • X-ray Crystallography : SHELX or OLEX2 software refines crystal structures to validate absolute configuration, especially for resolving C4 and C5 stereocenters .
  • HPLC-MS : Reverse-phase HPLC with UV/HRMS detection quantifies purity and identifies byproducts .
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α]D²⁵ = +120°) .

Q. What physicochemical properties are essential for handling this compound?

Key properties include:

PropertyValueReference
Molecular Weight450.61 g/mol
LogP (XlogP)~4.3 (hydrophobic)
Hydrogen Bond Acceptors3
StabilitySensitive to moisture; store under inert gas at 2–8°C

Advanced Questions

Q. How can enantioselective synthesis be achieved, and what chiral auxiliaries are effective?

  • Chiral Pool Strategy : Use (S)-(+)-2-phenylglycinol as a chiral scaffold, ensuring retention of configuration during oxazole ring formation .
  • Asymmetric Catalysis : Employ Ce(IV) complexes with bis(oxazoline) ligands (e.g., 2,6-bis((4R,5S)-4,5-diphenyloxazolyl)pyridine) to induce enantioselectivity in cycloadditions .
  • Dynamic Resolution : Utilize kinetic resolution during crystallization (e.g., preferential precipitation of one enantiomer) .

Q. What role does this compound play in asymmetric catalysis?

  • Ligand Design : The oxazole-pyridine framework acts as a bidentate ligand for transition metals (e.g., Pd, Ce), enabling enantioselective C–C bond formation .
  • Case Study : Ce(IV) complexes of this ligand catalyze endo-selective nitrone cycloadditions with >90% enantiomeric excess (ee) .
  • Optimization : Adjust substituents (e.g., benzhydryl vs. dicyclopentyl) to modulate steric bulk and electronic effects .

Q. How can discrepancies between crystallographic and computational structural models be resolved?

  • Validation Workflow :

Refine X-ray data using SHELXL (high-resolution data) or OLEX2 (twinned crystals) .

Compare with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to identify torsional angle mismatches .

Reconcile differences by testing alternate space groups or refining hydrogen atom positions .

  • Example : A 0.05 Å deviation in bond lengths may arise from thermal motion artifacts in crystallography .

Q. What strategies mitigate stereochemical instability during reactions?

  • Low-Temperature Conditions : Perform reactions below 0°C to prevent epimerization at C4/C5 .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling steps .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track stereochemical integrity .

Data Contradiction Analysis

Q. How should researchers address conflicting data between NMR and X-ray analyses?

  • Scenario : NMR suggests a single diastereomer, but X-ray reveals minor disorder.
  • Resolution :
  • Redetermine Crystal Structure : Use higher-resolution data (e.g., synchrotron radiation) .
  • VT-NMR : Variable-temperature NMR detects dynamic equilibria (e.g., ring-flipping) masking impurities .
  • Combined Techniques : Pair NOESY (nuclear Overhauser effect) with DFT calculations to validate 3D conformation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Oxazole Formation(S)-2-phenylglycinol, EtOH, reflux65–75
Pyridine CouplingPd(OAc)₂, XPhos, K₂CO₃, DMF50–60
Final PurificationSilica gel chromatography85–90

Q. Table 2. Computational vs. Experimental Data

ParameterX-ray ValueDFT ValueDiscrepancy
C4–C5 Bond Length1.54 Å1.52 Å0.02 Å
Dihedral Angle (N–O)12.3°10.8°1.5°

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